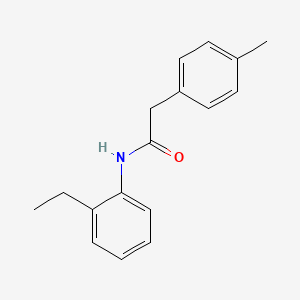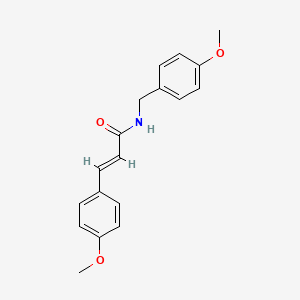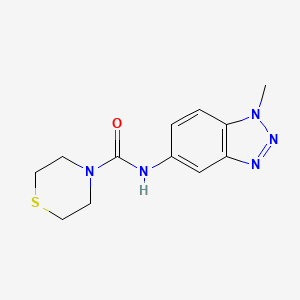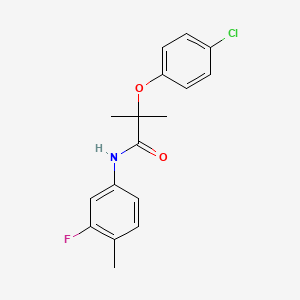![molecular formula C18H17NO5 B5871784 N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5871784.png)
N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide, also known as NS8593, is a compound that has gained attention in the field of scientific research due to its potential as a modulator of ion channels.
Mechanism of Action
N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide acts as a positive modulator of SK channels, increasing their activity and leading to hyperpolarization of the cell membrane. This hyperpolarization can inhibit the firing of action potentials in neurons, which can reduce the excitability of the nervous system. N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide also acts as an antagonist of TRP channels, inhibiting their activity and reducing the influx of calcium ions into cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of neurotransmitter release, and the reduction of blood pressure. N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide has several advantages for lab experiments, including its specificity for SK and TRP channels, and its ability to modulate these channels in a dose-dependent manner. However, N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide has some limitations, including its relatively low potency and its potential off-target effects.
Future Directions
There are several potential future directions for research on N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide, including the development of more potent analogs, the investigation of its effects on other ion channels and disease states, and the exploration of its potential as a therapeutic agent. Additionally, further research is needed to elucidate the exact mechanism of action of N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide and its effects on various cellular processes.
Synthesis Methods
N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of furfurylamine with 2-methoxyphenylacetic acid, followed by the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The TBDMS-protected intermediate is then reacted with 2,3-epoxypropyl methoxyphenoxyacetate to yield N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide.
Scientific Research Applications
N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide has been shown to modulate various ion channels, including the small-conductance calcium-activated potassium (SK) channels and the transient receptor potential (TRP) channels. As a result, N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide has potential applications in the treatment of various diseases, such as epilepsy, pain, and hypertension.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-15-6-2-3-7-16(15)23-12-14-8-9-17(24-14)18(20)19-11-13-5-4-10-22-13/h2-10H,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRKZZMTJCJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)

![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)



![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)



![4-[(2-pyridinylthio)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5871781.png)
